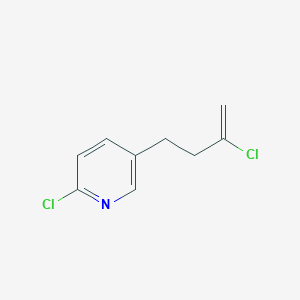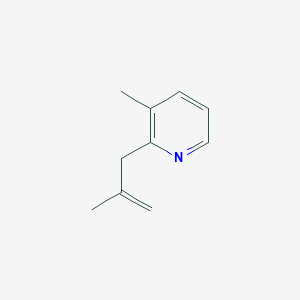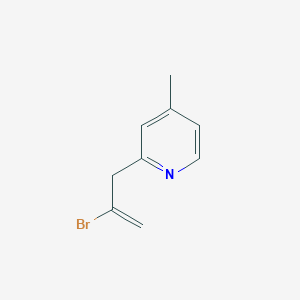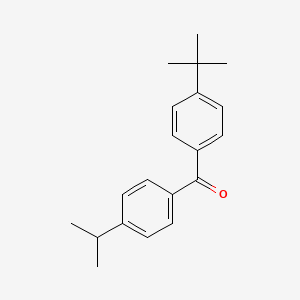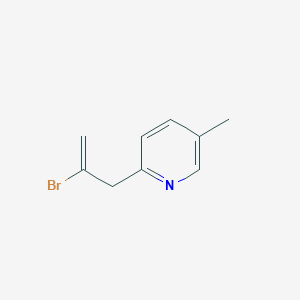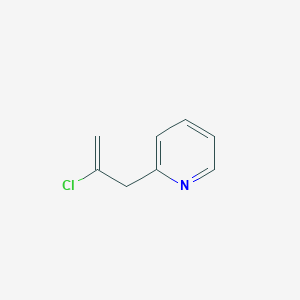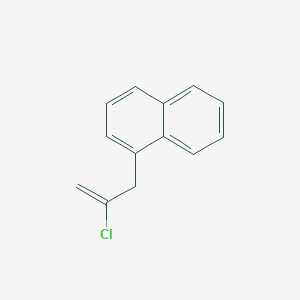
3-(6-Methyl-2-pyridyl)-1-propene
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “3-(6-Methyl-2-pyridyl)-1-propene” has been reported. For instance, diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, an intermediate in the synthesis of ethyl nalidixate, is prepared through a condensation reaction between 2-aminopicoline and diethyl ethoxymethylenemalonate . Another method involves the high-selectivity oxidation of 2,6-dimethyl pyridine .Mecanismo De Acción
3-(6-Methyl-2-pyridyl)-1-propene is selectively taken up by dopaminergic neurons in the brain via the dopamine transporter. Once inside the neuron, this compound is metabolized by monoamine oxidase B (MAO-B) to the toxic metabolite MPP+. MPP+ is then transported into the mitochondria of the dopaminergic neuron via the dopamine transporter, where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species, which can cause oxidative stress and cell death.
Biochemical and Physiological Effects
The neurotoxic effects of this compound on the dopaminergic system have been well documented in both humans and animal models. This compound exposure can cause Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. This compound has also been shown to cause a decrease in dopamine levels in the striatum, a brain region involved in the regulation of movement and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(6-Methyl-2-pyridyl)-1-propene has been widely used as a tool for studying Parkinson's disease in animal models. This compound administration can induce Parkinson's disease-like symptoms in mice, rats, and primates, making it a valuable tool for studying the disease. However, there are limitations to the use of this compound in lab experiments. This compound is a neurotoxin that can cause irreversible damage to the dopaminergic system, making it difficult to study the long-term effects of Parkinson's disease.
Direcciones Futuras
For 3-(6-Methyl-2-pyridyl)-1-propene research include the development of new therapies and neuroprotective agents, as well as the development of new imaging techniques for early diagnosis and treatment.
Aplicaciones Científicas De Investigación
3-(6-Methyl-2-pyridyl)-1-propene has been extensively studied for its neurotoxic effects on the dopaminergic system, which is involved in the regulation of movement and behavior. This compound is selectively taken up by dopaminergic neurons in the brain, where it is metabolized to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Propiedades
IUPAC Name |
2-methyl-6-prop-2-enylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6-7H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWFOGMNXWMGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



